molecular formula C18H18N2O2 B3001090 1-Benzyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione CAS No. 1009770-02-8

1-Benzyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione

Cat. No.: B3001090
CAS No.: 1009770-02-8
M. Wt: 294.354
InChI Key: ZOBUJIZPZPVSGV-UHFFFAOYSA-N
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Description

1-Benzyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione typically involves the reaction of a benzylamine derivative with a pyrrolidine-2,5-dione precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieve high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

1-Benzyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-3-(methylamino)pyrrolidine-2,5-dione
  • 1-(4-methylphenyl)-3-(2-phenylethylamino)pyrrolidine-2,5-dione
  • 1-Benzyl-3-(phenylamino)pyrrolidine-2,5-dione

Uniqueness

1-Benzyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl and 4-methylphenyl groups influences its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-benzyl-3-(4-methylanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-13-7-9-15(10-8-13)19-16-11-17(21)20(18(16)22)12-14-5-3-2-4-6-14/h2-10,16,19H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBUJIZPZPVSGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2CC(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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